N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
This compound features a thiophene-3-sulfonamide core substituted with a 1,2,4-oxadiazol-5-yl group at the 2-position and an N-(3-chloro-4-methoxyphenyl)-N-methyl moiety. The oxadiazole ring, a heterocycle with two nitrogen and one oxygen atom, is substituted with a 4-methylphenyl group, contributing to its electron-deficient aromatic character. The sulfonamide group (–SO₂NH–) is linked to a 3-chloro-4-methoxyphenyl group, introducing both electron-withdrawing (Cl) and electron-donating (OCH₃) substituents.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O4S2/c1-13-4-6-14(7-5-13)20-23-21(29-24-20)19-18(10-11-30-19)31(26,27)25(2)15-8-9-17(28-3)16(22)12-15/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWUHQNYADDCBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, sulfonamide group, and oxadiazole moiety. Its molecular formula is with a molecular weight of 486.01 g/mol. The presence of various functional groups contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have demonstrated that oxadiazole derivatives can selectively inhibit cancer cell growth.
- Carbonic Anhydrase Inhibition : Some derivatives have shown potent inhibition against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis.
The biological activity of this compound is likely mediated through the following mechanisms:
- Inhibition of Carbonic Anhydrases : Selective inhibition of specific isoforms (e.g., hCA IX) has been linked to reduced tumor proliferation.
- Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Some studies suggest that these compounds can halt the cell cycle in cancerous cells, preventing further division.
Table 1: Biological Activity Summary
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of similar compounds, researchers found that certain derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including MCF-7 and HeLa. The most promising candidates showed IC50 values in the low micromolar range, indicating strong potential for therapeutic use.
In Vivo Studies
While in vitro studies provide valuable insights, in vivo evaluations are crucial for understanding the pharmacokinetics and dynamics of this compound. Preliminary studies indicate favorable absorption and distribution profiles in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole and Sulfonamide Motifs
Compound A : 2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide (MFCD11997575)
- Key Differences: Oxadiazole substituent: 4-fluorophenyl (electron-withdrawing) vs. 4-methylphenyl (electron-donating) in the target compound. 3-chloro-4-methoxyphenyl.
- Implications :
Compound B : 2-{[4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (MFCD03223246)
- Key Differences :
- Core structure: Triazole-thioacetamide vs. oxadiazole-sulfonamide.
- Substituents: 4-chlorophenyl and 4-methoxyphenyl on the triazole vs. 4-methylphenyl on the oxadiazole.
- The thioacetamide linkage may offer different hydrogen-bonding capabilities compared to sulfonamide .
Functional Group Variations
Compound C : N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Key Differences :
- Core: 1,2,4-triazole vs. oxadiazole.
- Substituents: 3,4,5-trimethoxyphenyl (bulky, electron-donating) vs. 4-methylphenyl.
- Implications :
Compound D : N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences :
- Linkage: Thioacetamide vs. sulfonamide.
- Aromatic substituents: Pyridinyl and dichlorophenyl vs. methylphenyl and chloromethoxyphenyl.
- The dual chloro substituents may enhance halogen bonding but increase molecular weight .
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~480 g/mol | ~490 g/mol |
| LogP (Predicted) | 3.8 (high lipophilicity) | 3.2 | 3.5 |
| Hydrogen Bond Acceptors | 7 | 6 | 6 |
| Key Functional Groups | Oxadiazole, sulfonamide | Oxadiazole, sulfonamide | Triazole, thioacetamide |
Notes:
- The oxadiazole’s electron deficiency may improve metabolic stability compared to triazoles, which are prone to oxidative degradation .
Q & A
Q. Q1: What are the key synthetic strategies for preparing this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential coupling reactions. For example:
Oxadiazole ring formation : A nitrile oxide cycloaddition with thiophene derivatives under reflux conditions (e.g., using POCl₃ as a catalyst, 90°C, 3–6 hours) .
Sulfonamide linkage : Reacting the intermediate sulfonyl chloride with a substituted aniline (e.g., 3-chloro-4-methoxy-N-methylaniline) in dry dichloromethane under inert atmosphere .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (DMSO/water mixture) to achieve >95% purity .
Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control (prevents side reactions like hydrolysis), and stoichiometric ratios (excess reagents for stepwise coupling).
Q. Q2: What spectroscopic and crystallographic methods are essential for structural confirmation?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons in thiophene/oxadiazole regions) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
- Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm error) .
- X-ray Crystallography : Use SHELXL for refinement of single-crystal data to determine bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. Q3: How can computational methods predict the compound’s reactivity and intermolecular interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G* basis set) to calculate frontier molecular orbitals (HOMO-LUMO gap) and predict sites for electrophilic/nucleophilic attack .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina to assess binding affinity, focusing on sulfonamide and oxadiazole interactions .
- MD Simulations : Simulate solvation dynamics (e.g., in water/DMSO) to evaluate conformational stability over 100 ns trajectories .
Q. Q4: How do structural modifications (e.g., substituent variations) impact biological activity, and what experimental designs validate these effects?
Methodological Answer:
- SAR Studies :
- Replace the 4-methylphenyl group on the oxadiazole with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess activity changes .
- Modify the sulfonamide’s N-methyl group to bulkier alkyl chains to probe steric effects .
- Validation :
- Enzymatic Assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) .
- Cellular Uptake : Use fluorescent analogs with confocal microscopy to track intracellular localization .
Q. Q5: How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?
Methodological Answer:
- Data Reconciliation Workflow :
- Case Study : If NMR suggests axial chirality but crystallography shows planar symmetry, conduct VCD (Vibrational Circular Dichroism) to confirm .
Mechanistic and Optimization Questions
Q. Q6: What reaction mechanisms underpin the formation of the 1,2,4-oxadiazole moiety in this compound?
Methodological Answer:
- Proposed Pathway :
- Nitrile Oxide Generation : React 4-methylbenzohydroxamoyl chloride with Cl⁻ (from POCl₃) to form a nitrile oxide intermediate .
- Cycloaddition : Attack by the thiophene’s thiol group in a [3+2] dipolar cycloaddition, favored by electron-deficient nitrile oxides .
- Kinetic Analysis : Monitor via in situ FTIR to track nitrile oxide consumption (peak at 2250 cm⁻¹) .
Q. Q7: How can reaction yields be optimized for large-scale synthesis without compromising purity?
Methodological Answer:
- DoE (Design of Experiments) :
- Vary temperature (70–110°C), catalyst loading (1–5 mol%), and solvent (DMF vs. THF) to identify Pareto-optimal conditions .
- Continuous Flow Chemistry : Implement microreactors to enhance heat/mass transfer and reduce side products (e.g., hydrolysis) .
- In-line Analytics : Use PAT (Process Analytical Technology) like Raman spectroscopy for real-time monitoring of intermediate formation .
Data Interpretation and Reproducibility
Q. Q8: How should researchers address batch-to-batch variability in biological assay results for this compound?
Methodological Answer:
- QC Protocols :
- HPLC-PDA : Ensure ≥99% purity per batch; track impurities (e.g., unreacted sulfonyl chloride) .
- Stability Studies : Store aliquots at -80°C under argon; test degradation via LC-MS every 6 months .
- Assay Normalization : Include internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assay) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
